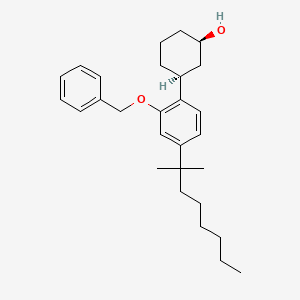

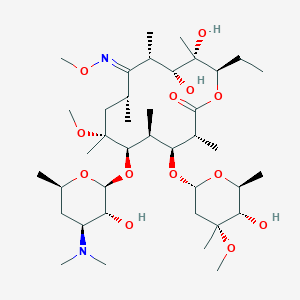

![molecular formula C₁₂H₁₁NO₂ B1147348 3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one CAS No. 134107-65-6](/img/structure/B1147348.png)

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related oxazoline derivatives, such as 4-Phenyl-3-oxazolin-5-ones, involves the irradiation of 3-phenyl-2H-azirines, leading to the formation of reactive intermediates that can be trapped by carbon dioxide to yield oxazolines. This process underscores the versatility of phenyl-substituted azirines in synthesizing oxazoline and oxazolone derivatives through photochemical reactions (Gakis et al., 1976). Moreover, the introduction of various substituents and functional groups into the oxazoline ring has been explored, demonstrating the compound's adaptability in synthesis strategies (Misra & Ila, 2010).

Molecular Structure Analysis

X-ray crystallography has been instrumental in determining the molecular structure of related compounds, revealing intricate details about their configuration and conformation. For instance, the crystal structure analysis of similar bicyclic lactams shows the presence of weak intermolecular interactions that influence the packing and stability of these molecules (Zhang, Pan, & Xia, 2015).

Aplicaciones Científicas De Investigación

-

Electrochromic Polymers

- Field : Material Science

- Application : Used in the synthesis of novel soluble electrochromic polymers .

- Method : Prepared by chemical polymerization including indolo[3,2-b]carbazole (IC) units as the donor, diketopyrrolopyrrole (DPP) units as the acceptor and bithiophene units as the bridging group .

- Results : The polymers exhibited saturated green in the neutral state and pale green in the oxidized state with optical band gaps of 1.44 eV and 1.39 eV, respectively .

-

Lithium-Ion Batteries

- Field : Energy Storage

- Application : Used as high-performance anode material for lithium-ion batteries .

- Method : Synthesized compounds were loaded in graphene aerogels .

- Results : The electrode exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g −1 at a current density of 100 mA g −1. Even at a current density of 1000 mA g −1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g −1 with a capacity retention of 80.7% .

-

Three-dimensional thiophene-diketopyrrolopyrrole-based molecules

-

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives

- Field : Material Science

- Application : Used in the synthesis of three pyrrolo [3,2- b ]pyrrole-1,4-dione (isoDPP) derivatives .

- Method : Thin films of the compounds could be formed by evaporation under vacuum .

- Results : Photophysical measurements showed that the compounds were weakly luminescent, with low radiative rates in solution of order 10 6 s −1 .

-

Three-dimensional thiophene-diketopyrrolopyrrole-based molecules

-

Synthesis and properties of pyrrolo[3,2-b]pyrrole-1,4-diones (isoDPP) derivatives

- Field : Material Science

- Application : Used in the synthesis of three pyrrolo [3,2- b ]pyrrole-1,4-dione (isoDPP) derivatives .

- Method : Thin films of the compounds could be formed by evaporation under vacuum .

- Results : Photophysical measurements showed that the compounds were weakly luminescent, with low radiative rates in solution of order 10 6 s −1 .

Safety And Hazards

Propiedades

IUPAC Name |

3-phenyl-3,7a-dihydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c14-11-7-6-10-8-15-12(13(10)11)9-4-2-1-3-5-9/h1-7,10,12H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAPIMIROZBAGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C=CC(=O)N2C(O1)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-1,7a-dihydropyrrolo[1,2-c]oxazol-5(3H)-one | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

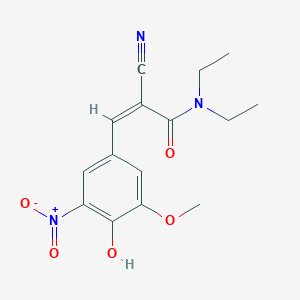

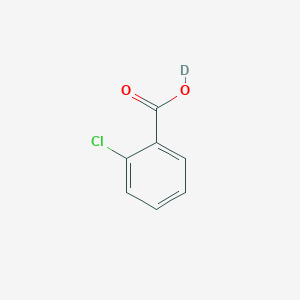

![4-Chloro-3-[4-[4-(dimethylamino)benzylidene]-3-methyl-5-oxo-2-pyrazolin-1-yl]benzenesulfonic acid Triethylammonium salt](/img/structure/B1147278.png)

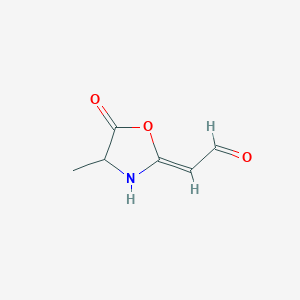

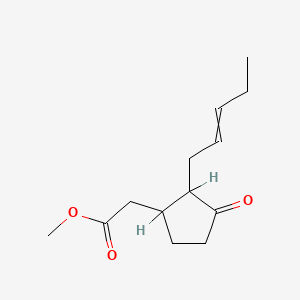

![1-Cyclopropyl-6-fluoro-8-methoxy-7-(octahydro-6h-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B1147281.png)